molecular formula C15H20N4O4 B2736028 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941942-67-2

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

Cat. No. B2736028
CAS RN: 941942-67-2
M. Wt: 320.349
InChI Key: AWCBPAJWKLRTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The specific compound you mentioned has various functional groups attached to it, including an ethoxy group, an ethyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various functional groups attached at the specified positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the different functional groups. For example, the ethoxy group might undergo reactions typical of ethers, while the methyl and ethyl groups might undergo reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds : Research has shown the synthesis of novel heterocyclic compounds derived from specific starting materials, leading to the creation of compounds with potential anti-inflammatory and analgesic properties. These studies underscore the importance of innovative synthetic pathways in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antimicrobial Agents : Another study highlights the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial efficacy. This demonstrates the compound's potential role in addressing microbial resistance through the development of new antimicrobial agents (Hossan et al., 2012).

  • Anticancer Activities : Compounds with a related structure have been explored for their anticancer activities, highlighting the potential use of similar compounds in cancer research. These findings suggest the compound could serve as a lead structure for developing new anticancer agents (Gangjee et al., 2009).

Molecular Docking and Theoretical Studies

  • Molecular Docking Studies : Research involving molecular docking and Density Functional Theory (DFT) studies on similar compounds provides insights into their potential biological targets and mechanism of action. This approach can help identify how such compounds might interact with biological molecules, suggesting their utility in drug design and discovery (Fahim et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on what this compound is used for, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-9-7-17-13-11(12(9)23-6-2)14(21)19(8-10(20)16-3)15(22)18(13)4/h7H,5-6,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCBPAJWKLRTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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